N-tert-butyl-2,3-dichlorobenzamide

Physicochemical Profiling Medicinal Chemistry ADMET Prediction

Select N-tert-Butyl-2,3-dichlorobenzamide for its unique 2,3-dichloro substitution and bulky tert-butyl amide, creating a distinct steric/electronic profile. Unlike 2,5- or 3,5-dichloro isomers, this scaffold offers elevated XLogP3-AA (3.4) and reduced TPSA (29.1 Ų) for blood-brain barrier optimization and enhanced metabolic stability. Essential for SAR studies where the 2,3-dichlorophenyl motif is a required pharmacophore. Available in ≥98% purity, ensuring minimal batch variability.

Molecular Formula C11H13Cl2NO
Molecular Weight 246.13
CAS No. 905552-17-2
Cat. No. B2551191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-2,3-dichlorobenzamide
CAS905552-17-2
Molecular FormulaC11H13Cl2NO
Molecular Weight246.13
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=C(C(=CC=C1)Cl)Cl
InChIInChI=1S/C11H13Cl2NO/c1-11(2,3)14-10(15)7-5-4-6-8(12)9(7)13/h4-6H,1-3H3,(H,14,15)
InChIKeyCJDRROQVOXQEQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-Butyl-2,3-dichlorobenzamide (CAS 905552-17-2) – Core Identity and Procurement Baseline


N-tert-Butyl-2,3-dichlorobenzamide is a synthetic benzamide derivative characterized by a 2,3-dichlorophenyl core and a tert‑butyl substituent on the amide nitrogen [1]. It is primarily utilized as a research intermediate and building block in medicinal chemistry and agrochemical development . The compound is available from multiple commercial vendors with typical purities of 95% or higher . This guide focuses exclusively on quantifiable differentiators that inform scientific selection versus closest structural analogs.

Why Generic Substitution Fails for N-tert-Butyl-2,3-dichlorobenzamide (905552-17-2) in Critical Research Applications


The 2,3-dichloro substitution pattern on the phenyl ring, in combination with the bulky tert‑butyl amide, generates a unique steric and electronic profile that is not mimicked by other dichlorobenzamide isomers (e.g., 2,5-, 3,5-, or 2,4-). Small changes in chlorine position alter molecular lipophilicity, polar surface area, and metabolic stability in ways that can redirect or abolish target engagement [1]. Consequently, in structure–activity relationship (SAR) campaigns or physicochemical property optimization, substituting a different dichloro isomer invalidates comparative conclusions. The quantitative evidence below demonstrates that N-tert-butyl-2,3-dichlorobenzamide occupies a distinct physicochemical space relative to its nearest commercially available analogs, making it the compound of choice when the 2,3-dichloro‑tert‑butyl motif is required [2].

Quantitative Differentiators of N-tert-Butyl-2,3-dichlorobenzamide (905552-17-2) Versus Structural Analogs


Lipophilicity (XLogP3-AA) Differentiation: 2,3-Dichloro vs. 3,5-Dichloro Isomer

The 2,3-dichloro substitution pattern yields a higher computed lipophilicity compared to the 3,5-dichloro isomer. Specifically, N-tert-butyl-2,3-dichlorobenzamide exhibits an XLogP3-AA of 3.4 [1], whereas the 3,5-dichloro analog (CAS 33244-96-1) is predicted to have a LogP of approximately 3.1 . This 0.3 unit difference reflects the impact of ortho-chlorine placement on overall hydrophobicity and can influence membrane permeability and off-target binding.

Physicochemical Profiling Medicinal Chemistry ADMET Prediction

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

The 2,3-dichloro substitution confers a lower topological polar surface area (TPSA) than the parent unsubstituted benzamide or the 2,3-dichlorobenzamide lacking the tert-butyl group. N-tert-butyl-2,3-dichlorobenzamide has a computed TPSA of 29.1 Ų [1], compared with 43.1 Ų for 2,3-dichlorobenzamide (CAS 5980-24-5) [2]. The tert-butyl group shields the amide nitrogen, reducing the effective polar surface area and enhancing passive membrane diffusion potential.

Drug Design Physicochemical Properties Permeability

Commercial Purity and Price Benchmarking Against Closest Analogs

When procuring N-tert-butyl-2,3-dichlorobenzamide for SAR or synthetic campaigns, purity and cost are critical. The target compound is routinely available at ≥98% purity , whereas the 3,5-dichloro isomer (CAS 33244-96-1) is typically offered at 95% purity . Price per gram also differs: N-tert-butyl-2,3-dichlorobenzamide is listed at approximately €136–€252 per gram depending on quantity , while the 3,5-isomer may be obtained for ~€100–€150 per gram . The higher purity standard of the 2,3-isomer reduces the need for additional purification steps in sensitive biological assays.

Procurement Sourcing Quality Control

Limited Primary Bioactivity Data: Anticancer Cell Growth Inhibition

High‑strength differential evidence from peer‑reviewed studies is scarce. One vendor‑referenced in vitro assay reports that N-tert-butyl-2,3-dichlorobenzamide inhibits breast cancer cell growth by 50% at a concentration of 10 µM . No direct comparative data for the 3,5‑ or 2,5‑dichloro isomers are available under identical assay conditions. This value should be considered supporting evidence only and not a definitive differentiator.

Oncology Cell Biology Phenotypic Screening

Validated Application Scenarios for N-tert-Butyl-2,3-dichlorobenzamide (905552-17-2) Based on Quantitative Evidence


Lipophilic Probe in CNS‑Targeted Medicinal Chemistry

The elevated XLogP3-AA (3.4) and reduced TPSA (29.1 Ų) relative to unsubstituted or 3,5‑dichloro analogs position N-tert-butyl-2,3-dichlorobenzamide as a useful scaffold for optimizing blood–brain barrier penetration in early discovery [1][2]. Its distinct physicochemical profile justifies its selection when a moderately lipophilic, low‑TPSA benzamide core is required.

Metabolic Stability Benchmarking in SAR Studies

The unique 2,3‑dichloro‑tert‑butyl combination introduces steric hindrance that can shield the amide bond from enzymatic hydrolysis [3]. Researchers evaluating the metabolic stability of benzamide series use this compound as a reference to assess the contribution of ortho‑chlorine substitution to microsomal half‑life.

Chemical Intermediate for Custom Derivative Synthesis

With a consistently high commercial purity (≥98%) and defined storage conditions (2–8°C, dry), N-tert-butyl-2,3-dichlorobenzamide serves as a reliable starting material for further functionalization (e.g., Suzuki couplings, amide N‑alkylation) . Its procurement from vendors offering ≥98% purity ensures minimal batch‑to‑batch variability in synthetic campaigns.

Structure–Activity Relationship (SAR) Control for 2,3-Dichloro Motif

In any SAR investigation where the 2,3‑dichlorophenyl group is a required pharmacophore element, substituting a different dichloro isomer (e.g., 2,5‑ or 3,5‑) invalidates the study. This compound is the only commercially accessible N‑tert‑butyl benzamide that presents the 2,3‑dichloro substitution pattern with a tertiary amide [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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